molecular formula C15H13ClN2O B3847688 N'-(2-chlorobenzylidene)-4-methylbenzohydrazide

N'-(2-chlorobenzylidene)-4-methylbenzohydrazide

Cat. No.: B3847688
M. Wt: 272.73 g/mol
InChI Key: BPBVPNMMKMGPOB-LICLKQGHSA-N
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Description

N'-(2-Chlorobenzylidene)-4-methylbenzohydrazide is a hydrazone derivative characterized by single-crystal X-ray diffraction . The molecule adopts a trans conformation about the C=N bond, and the two aromatic rings form a dihedral angle of 12.0(3)° . In the crystal lattice, molecules are interconnected via intermolecular N—H···O hydrogen bonds, forming chains that propagate along the c-axis . This compound belongs to a class of Schiff base hydrazides that are of significant interest in medicinal chemistry research. Structural analogs and related N' -substituted benzylidene benzohydrazides have been investigated as potent inhibitors of the α-glucosidase enzyme, a therapeutic target for the management of Type-2 diabetes . These compounds serve as valuable scaffolds in the design and synthesis of novel bioactive molecules for biochemical screening. The product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-11-6-8-12(9-7-11)15(19)18-17-10-13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBVPNMMKMGPOB-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 2 Chlorobenzobenzylidene 4 Methylbenzohydrazide and Its Analogues

Conventional Synthetic Routes to N'-(2-chlorobenzylidene)-4-methylbenzohydrazide

The traditional synthesis of this compound is primarily achieved through well-established condensation reactions. These methods, while effective, often rely on standard laboratory procedures involving organic solvents and thermal energy.

Condensation Reactions for this compound Formation

The cornerstone of this compound synthesis is the condensation reaction between 4-methylbenzohydrazide (B1294431) and 2-chlorobenzaldehyde (B119727). This reaction forms the characteristic azomethine (–N=CH–) group of the hydrazone. Typically, equimolar amounts of the two reactants are dissolved in a suitable solvent, most commonly an alcohol such as methanol (B129727) or ethanol (B145695). nih.gov

The reaction proceeds via nucleophilic addition of the primary amine group of the hydrazide to the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by heating, leads to the formation of the stable C=N double bond, yielding the final product. researchgate.net In one documented procedure, stirring the reactants in methanol at room temperature for 30 minutes was sufficient to form colorless crystals of this compound upon slow evaporation of the solvent. nih.gov Similarly, related compounds like N′-(2-chlorobenzylidene)-2-methylbenzohydrazide have been synthesized by refluxing the corresponding reactants in methanol for 30 minutes. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

Optimization of conventional synthetic routes aims to improve reaction efficiency, increase product yield, and reduce reaction times. Key parameters that are often adjusted include temperature, reaction time, and the use of catalysts.

For the synthesis of hydrazones, including this compound and its analogues, temperature is a critical factor. While some reactions proceed at room temperature, applying heat and bringing the reaction mixture to reflux can significantly shorten the required time from hours to minutes. nih.govnih.gov

The addition of a catalytic amount of acid is a common strategy to accelerate the dehydration step. Weak acids like acetic acid or stronger acids such as concentrated hydrochloric acid can be employed. derpharmachemica.comnih.gov For instance, the synthesis of (E)-N′-(4-chlorobenzylidene)-2-methoxybenzohydrazide was achieved by refluxing the reactants in methanol with a catalytic amount of acetic acid for 3 hours, resulting in an 81% yield. researchgate.net The acid protonates the hydroxyl group of the hemiaminal intermediate, converting it into a better leaving group (water) and thus speeding up the formation of the imine.

The choice of solvent, while typically an alcohol, can also be varied, although alcohols are favored for their ability to dissolve the reactants and facilitate the reaction progress. The following table summarizes various conventional conditions used for the synthesis of the target compound and its close analogues.

Reactant 1Reactant 2SolventCatalystConditionsYieldReference
4-Methylbenzohydrazide2-ChlorobenzaldehydeMethanolNoneRoom Temp, 30 minNot Reported nih.gov
2-Methylbenzohydrazide (B1293746)2-ChlorobenzaldehydeMethanolNoneReflux, 30 minNot Reported nih.gov
2-Methoxybenzohydrazide4-ChlorobenzaldehydeMethanolAcetic AcidReflux, 3 h81% researchgate.net
4-Chlorobenzohydrazide3,4-DimethoxybenzaldehydeEthanol/WaterConc. HClRoom Temp, 5+ minNot Reported derpharmachemica.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, new methodologies have been developed to synthesize hydrazones, aiming to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency. These approaches are applicable to the synthesis of this compound.

Solvent-Free Synthesis Methodologies for this compound

Eliminating organic solvents is a primary goal in green synthesis. Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has emerged as a powerful technique. sphinxsai.comnanobioletters.com In this method, the neat reactants, sometimes adsorbed onto a solid support like silica, are irradiated with microwaves. The direct interaction of microwaves with the polar reactant molecules leads to rapid and uniform heating, drastically reducing reaction times from hours to minutes and often increasing yields. researchgate.netderpharmachemica.com For example, the synthesis of various N'-benzylidene salicylic (B10762653) acid hydrazides was completed in 8-10 minutes with yields of 62-80% using solvent-free microwave irradiation. researchgate.net

Another solvent-free approach is mechanochemistry, which involves grinding the solid reactants together. mdpi.com The mechanical energy input can induce chemical reactions without the need for any solvent. This technique is noted for its simplicity, low cost, and environmentally friendly nature. researchgate.net For instance, N-alkyl-N'-alkylidene sulfonohydrazides have been synthesized by grinding a tosylhydrazone with potassium carbonate, followed by gentle warming. mdpi.com

Catalyst-Assisted Synthesis of this compound

The use of efficient and environmentally benign catalysts is another tenet of green chemistry. While conventional methods may use mineral acids, green approaches favor catalysts that are non-toxic, biodegradable, and reusable. Citric acid, a natural and biodegradable acid, has been successfully used as a catalyst for hydrazone synthesis, enhancing reaction efficiency with good to excellent yields (88-94%) and aligning with green principles. nih.gov

Heterogeneous catalysts, such as magnesium oxide (MgO) nanoparticles, offer advantages like easy separation from the reaction mixture and potential for reuse. A protocol using MgO nanoparticles as a green, non-acidic catalyst for hydrazone synthesis under solvent-free and ultrasonic conditions has been described, providing high yields under mild conditions. researchgate.net

Ultrasound-assisted synthesis is another energy-efficient technique that can accelerate reactions. nih.govresearchgate.net Sonication of the reaction mixture in an aqueous medium can promote the synthesis of aryl-hydrazones at room temperature with short reaction times (20-30 minutes) and high yields. lookchem.com This method often reduces the need for harsh conditions and organic solvents.

The following table highlights various green synthetic methodologies applicable to hydrazone formation.

MethodologyCatalyst/ConditionsSolventAdvantagesReference
Microwave IrradiationNoneSolvent-freeRapid reaction (minutes), high yields, low waste sphinxsai.comresearchgate.net
MechanochemistryGrindingSolvent-freeSimplicity, no solvent, eco-friendly researchgate.netmdpi.com
Ultrasound IrradiationNone or AcidWater/GlycerolFast reaction, high yields, energy efficient nih.govlookchem.com
Benign CatalysisCitric AcidVariousEco-friendly, biodegradable, non-toxic catalyst nih.gov
Heterogeneous CatalysisMgO NanoparticlesSolvent-freeReusable catalyst, mild conditions, high yields researchgate.net

Advanced Synthetic Strategies for this compound Derivatization

The synthesis of analogues, or derivatives, of this compound is crucial for exploring structure-activity relationships in various applications. Advanced strategies focus on creating diverse libraries of these compounds by systematically modifying different parts of the molecular scaffold.

The most common derivatization strategy involves reacting a single hydrazide, such as 4-methylbenzohydrazide, with a wide array of substituted benzaldehydes. nih.gov This allows for the introduction of various functional groups (e.g., chloro, bromo, nitro, methoxy, hydroxyl) at different positions on the benzylidene ring. researchgate.netresearchgate.net This modular approach enables the fine-tuning of the molecule's electronic and steric properties.

Conversely, a single aldehyde, like 2-chlorobenzaldehyde, can be reacted with a library of different benzohydrazides to modify the other end of the molecule. researchgate.net For example, 2-chlorobenzaldehyde has been reacted with 3-trifluoromethylbenzohydrazide, 3,5-dimethoxybenzohydrazide, and 2-bromobenzohydrazide (B1329780) to produce a series of new aroylhydrazones. researchgate.net

More advanced strategies can involve multi-step syntheses to build complex side chains or to link the hydrazone moiety to other chemical scaffolds, such as 1,2,3-triazoles, to create hybrid molecules. nih.gov Additionally, post-synthetic modification offers another route for derivatization, where the already formed this compound molecule is further reacted to introduce new functional groups. An example of this is the silver-mediated oxidative coupling of a pre-formed benzylideneacetohydrazide with elemental sulfur to form a new N-S bond. nih.gov

The table below presents a selection of synthesized analogues, demonstrating the chemical diversity that can be achieved.

Hydrazide MoietyAldehyde MoietyResulting Compound NameReference
4-Methylbenzohydrazide2,4-DichlorobenzaldehydeN′-(2,4-Dichlorobenzylidene)-4-methylbenzohydrazide nih.gov
4-Nitrobenzohydrazide2-ChlorobenzaldehydeN′-(2-Chlorobenzylidene)-4-nitrobenzohydrazide lookchem.com
4-Chlorobenzohydrazide2-Chlorobenzaldehyde4-Chloro-N′-[(E)-2-chlorobenzylidene]benzohydrazide nih.gov
2-Bromobenzohydrazide2-Chlorobenzaldehyde2-Bromo-N'-(2-chlorobenzylidene)benzohydrazide researchgate.net
4-Methylbenzohydrazide2,3-DihydroxybenzaldehydeN'-(2,3-Dihydroxybenzylidene)-4-methylbenzohydrazide researchgate.net

Strategies for Modifying the Benzylidene Moiety of this compound

The benzylidene portion of this compound is readily modified by employing a variety of substituted benzaldehydes in the condensation reaction with 4-methylbenzohydrazide. This approach allows for the introduction of a wide range of functional groups onto the benzylidene ring, thereby tuning the electronic and steric properties of the final molecule.

The general synthetic route involves the reaction of 4-methylbenzohydrazide with a substituted benzaldehyde (B42025), often in a suitable solvent such as methanol or ethanol. The reaction is typically carried out at room temperature or with gentle heating, and often proceeds with high yields. nih.govnih.gov

A range of substituted benzaldehydes have been successfully employed to generate analogues of this compound. These substitutions can be electron-donating or electron-withdrawing and can be positioned at the ortho, meta, or para positions of the benzene (B151609) ring. For instance, the synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide has been reported, demonstrating the feasibility of introducing multiple hydroxyl groups. researchgate.net Similarly, analogues with nitro and chloro substituents on the benzylidene ring have been synthesized. nih.govresearchgate.net

The following table summarizes various modifications made to the benzylidene moiety and the corresponding synthetic conditions.

Substituted BenzaldehydeProductReaction ConditionsYield (%)Reference
2-ChlorobenzaldehydeThis compoundMethanol, room temperature, 30 minNot specified nih.gov
2,3-DihydroxybenzaldehydeN'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazideNot specifiedNot specified researchgate.net
4-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-2-(2,3-dimethylanilino)benzohydrazideNot specifiedNot specified researchgate.net
2-ChlorobenzaldehydeN'-(2-chlorobenzylidene)-4-nitrobenzohydrazideMethanol, reflux, 10 minNot specified nih.gov
2-ChlorobenzaldehydeN'-(2-chlorobenzylidene)-2-methylbenzohydrazideMethanol, reflux, 30 minNot specified nih.gov

Approaches for Functionalization of the Benzohydrazide (B10538) Scaffold of this compound

The synthesis of the required benzohydrazides often starts from the corresponding substituted benzoic acids or their esters, which are then reacted with hydrazine (B178648) hydrate. mdpi.comnih.gov For example, 4-methylbenzohydrazide is prepared from 4-methylbenzoic acid. By using different substituted benzoic acids, a variety of benzohydrazides can be obtained and subsequently used in the condensation reaction.

Several studies have reported the synthesis of hydrazones with modified benzohydrazide moieties. For instance, N'-(2-chlorobenzylidene)-2-methylbenzohydrazide and N'-(2-chlorobenzylidene)-4-nitrobenzohydrazide have been synthesized by reacting 2-chlorobenzaldehyde with 2-methylbenzohydrazide and 4-nitrobenzohydrazide, respectively. nih.govnih.gov These examples highlight the versatility of this approach in introducing different functional groups to the benzohydrazide ring.

The following table provides examples of functionalization of the benzohydrazide scaffold.

Substituted BenzohydrazideProductReaction ConditionsYield (%)Reference
4-MethylbenzohydrazideThis compoundMethanol, room temperature, 30 minNot specified nih.gov
2-MethylbenzohydrazideN'-(2-chlorobenzylidene)-2-methylbenzohydrazideMethanol, reflux, 30 minNot specified nih.gov
4-NitrobenzohydrazideN'-(2-chlorobenzylidene)-4-nitrobenzohydrazideMethanol, reflux, 10 minNot specified nih.gov
4-Aminobenzoic acid hydrazideN'-[4-[(2,5-Dimethylphenylimino)methyl]benzylidene]-4-aminobenzoic acid hydrazideNot specified66.2 scispace.com
4-(Trifluoromethyl)benzohydrazideHydrazones of 4-(Trifluoromethyl)benzohydrazideNot specifiedNot specified nih.gov

Scale-Up Considerations and Process Chemistry of this compound Production

The scalability of the synthesis of this compound and its analogues is a critical factor for their potential commercialization. The typical laboratory-scale synthesis, involving the condensation of a benzaldehyde with a benzohydrazide, is generally a high-yielding and straightforward one-pot reaction, which is advantageous for large-scale production. nih.govderpharmachemica.com

Key factors to consider for scale-up include:

Reaction Conditions: The use of mild reaction conditions, such as room temperature or gentle reflux, reduces energy costs and the need for specialized equipment. nih.gov The reaction times are often short, ranging from a few minutes to a few hours, which is beneficial for high-throughput production. nih.govnih.gov

Solvent Selection: Methanol and ethanol are commonly used solvents, which are relatively inexpensive and readily available. nih.govnih.gov However, for industrial-scale synthesis, considerations regarding solvent recovery and recycling are important for economic and environmental reasons. Greener synthetic approaches, such as mechanochemical synthesis or solid-state melt reactions, could minimize or eliminate the use of solvents. rsc.org

Purification: In many cases, the hydrazone product precipitates out of the reaction mixture upon cooling, and can be isolated by simple filtration. nih.gov This simplifies the purification process and avoids the need for chromatography, which can be costly and time-consuming on a large scale. Recrystallization is often sufficient to obtain a high-purity product.

Atom Economy: The condensation reaction to form the hydrazone has a high atom economy, as the only byproduct is water. This is a key principle of green chemistry and is desirable for industrial processes.

Starting Material Availability: The starting materials, substituted benzaldehydes and benzohydrazides, are generally accessible and can be synthesized from readily available precursors. mdpi.comnih.gov

While detailed process chemistry studies for the industrial-scale production of this compound are not extensively reported in the available literature, the fundamental synthetic methodology appears amenable to scale-up. An electro-oxidation method for producing hydrazones has been described as suitable for gram-scale synthesis, offering an alternative to traditional methods that might be advantageous for larger scales. organic-chemistry.org Further process optimization would be necessary to ensure safety, efficiency, and cost-effectiveness at an industrial level.

Spectroscopic and Structural Elucidation Techniques for N 2 Chlorobenzylidene 4 Methylbenzohydrazide

Advanced Vibrational Spectroscopy (IR and Raman) in N'-(2-chlorobenzylidene)-4-methylbenzohydrazide Characterization

Interpretation of Infrared Spectral Data for this compound Functional Groups

Infrared (IR) spectroscopy is particularly sensitive to polar bonds and is used to identify key functional groups. The IR spectrum of this compound is expected to be dominated by characteristic absorption bands related to the amide, imine, and aromatic moieties. The N-H stretching vibration is typically observed as a sharp band, while the carbonyl (C=O) stretch is one of the most intense signals in the spectrum. The presence of intermolecular hydrogen bonding in the solid state can cause a shift in the N-H and C=O stretching frequencies to lower wavenumbers compared to their positions in a dilute solution. nih.gov

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch Amide (R-CO-N-H ) 3150 - 3300 Medium-Sharp
C-H Stretch (Aromatic) Ar-C-H 3000 - 3100 Medium-Weak
C-H Stretch (Aliphatic) Methyl (-CH₃ ) 2850 - 2960 Medium-Weak
C=O Stretch (Amide I) Amide (-C=O ) 1640 - 1680 Strong
C=N Stretch Imine (-C=N -) 1600 - 1630 Medium
C=C Stretch Aromatic Ring 1450 - 1600 Medium-Variable
N-H Bend (Amide II) Amide (-CO-N-H ) 1510 - 1550 Medium-Strong
C-N Stretch Amide/Imine 1200 - 1350 Medium

Application of Raman Spectroscopy in Elucidating this compound Structure

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects vibrations that cause a change in the polarizability of a molecule. Non-polar bonds, such as the C=C bonds in the aromatic rings and the C=N imine bond, are expected to produce strong signals in the Raman spectrum. This technique is particularly useful for analyzing the skeletal framework of the molecule. The symmetry of the molecule influences the Raman activity of its vibrational modes, providing another layer of structural information.

Table 2: Predicted Raman Shifts for this compound

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹) Predicted Intensity
C-H Stretch (Aromatic) Ar-C-H 3050 - 3080 Strong
C=N Stretch Imine (-C=N -) 1600 - 1630 Strong
Aromatic Ring Breathing Phenyl Rings 990 - 1010 Strong
C=O Stretch Amide (-C=O ) 1640 - 1680 Weak-Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal integrations, a complete picture of the proton and carbon environments can be assembled. For N-acylhydrazones, NMR is also crucial for studying dynamic phenomena such as the presence of conformational isomers (rotamers) in solution. nih.govbohrium.com

¹H NMR Studies on Proton Environments in this compound

The ¹H NMR spectrum provides precise information about the number and type of hydrogen atoms in the molecule. The most downfield signal is typically the amide (N-H) proton, its chemical shift being sensitive to solvent and concentration. The imine proton (-N=CH-) also appears as a distinct singlet in the aromatic region. The protons on the two aromatic rings will show complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The methyl group protons on the p-toluoyl ring will appear as a sharp singlet in the upfield region. In solvents like DMSO-d₆, it is common for N-acylhydrazones to exist as a mixture of conformers due to restricted rotation around the amide C(O)-N bond, which can lead to a doubling of some NMR signals. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Proton Assignment Integration Predicted Chemical Shift (δ, ppm) Multiplicity
N-H (Amide) 1H 11.5 - 12.0 Singlet (broad)
C-H (Imine) 1H 8.3 - 8.6 Singlet
Aromatic H's (2-chlorophenyl) 4H 7.3 - 8.1 Multiplets
Aromatic H's (p-tolyl, ortho to C=O) 2H 7.8 - 8.0 Doublet
Aromatic H's (p-tolyl, meta to C=O) 2H 7.3 - 7.5 Doublet

¹³C NMR and 2D NMR Techniques for this compound Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The carbonyl carbon of the amide group is the most deshielded, appearing at the far downfield end of the spectrum. The imine carbon and the aromatic carbons attached to electronegative atoms (Cl, N) also have characteristic chemical shifts.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy) would map out the ¹H-¹H coupling networks within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for piecing together the entire molecular structure by showing correlations between protons and carbons over two or three bonds. For instance, an HMBC spectrum would show a correlation from the imine proton (-N=CH-) to the carbons of the 2-chlorophenyl ring and to the amide carbonyl carbon, confirming the connectivity of the molecular backbone. nih.govutar.edu.my

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide) 162 - 165
C=N (Imine) 145 - 150
Aromatic C's 125 - 142
Aromatic C-Cl ~133
Aromatic C-H's 127 - 132

Solid-State NMR Applications in this compound Polymorphism Research

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of research, particularly in pharmaceuticals. While solution NMR averages out the effects of crystal packing, solid-state NMR (SSNMR) provides direct insight into the structure and dynamics in the solid phase.

Techniques like ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) are highly sensitive to the local electronic environment of the nuclei. rsc.org If this compound can form different polymorphs, these distinct crystal forms would exhibit different intermolecular interactions, such as variations in the N—H⋯O hydrogen bond length or angle. nih.gov These subtle structural differences would manifest as measurable changes in the chemical shifts and relaxation times in the SSNMR spectra. researchgate.net Therefore, SSNMR is an ideal, non-destructive tool to identify, differentiate, and quantify different polymorphic forms of this compound, which would be indistinguishable by solution-state methods.

Mass Spectrometry (MS) Methodologies for this compound Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and offering insights into the molecular structure through fragmentation analysis.

For this compound, with a chemical formula of C₁₅H₁₃ClN₂O, the theoretical exact mass of the molecular ion [M]⁺ can be calculated. By comparing this theoretical mass with the experimentally determined mass from an HRMS instrument (typically with an accuracy in the parts-per-million range), the molecular formula can be confidently confirmed. This confirmation is a critical piece of evidence for the successful synthesis of the target compound.

Table 1: Theoretical Isotopic Mass Data for this compound

Molecular FormulaIsotopeTheoretical Exact Mass (Da)
C₁₅H₁₃³⁵ClN₂O[M]⁺272.0716
C₁₅H₁₃³⁷ClN₂O[M+2]⁺274.0687
C₁₅H₁₄³⁵ClN₂O[M+H]⁺273.0795
C₁₅H₁₄³⁷ClN₂O[M+H+2]⁺275.0765

This table is generated based on theoretical calculations and serves as a reference for expected HRMS data.

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used for structural elucidation. While specific experimental fragmentation data for this compound is not detailed in the available literature, a likely fragmentation pathway can be proposed based on the known fragmentation of similar benzohydrazide (B10538) and hydrazone structures.

Under electron impact (EI) or electrospray ionization (ESI) conditions, the molecule is expected to undergo characteristic cleavages. The primary fragmentation is anticipated to occur at the amide (N-CO) and imine (C=N) bonds.

A plausible fragmentation pathway would involve:

Cleavage of the N-N bond: This would lead to the formation of the 4-methylbenzoyl cation and the 2-chlorobenzylidene-imino radical.

Cleavage of the N-CO bond: This is a common fragmentation pathway for amides and would result in the formation of the 4-methylbenzoyl cation.

Cleavage of the C=N bond: This could lead to the formation of the 2-chlorobenzyl cation and other related fragments.

Table 2: Plausible Mass Fragments of this compound

Proposed Fragment IonStructureTheoretical m/z
4-methylbenzoyl cationC₈H₇O⁺119.05
2-chlorobenzyl cationC₇H₆Cl⁺125.02
4-methylphenyl cationC₇H₇⁺91.05
2-chlorophenyl cationC₆H₄Cl⁺111.00

This table presents a theoretical fragmentation pattern based on the structure of the compound and general fragmentation rules for similar molecules.

X-ray Diffraction (XRD) and Crystal Structure Analysis of this compound

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. researchgate.net Colorless block-like crystals suitable for analysis were obtained by slow evaporation from a methanolic solution. researchgate.net

The crystallographic data reveals that the compound crystallizes in the monoclinic space group. researchgate.net The data collection is typically performed at a controlled temperature to minimize thermal vibrations of the atoms. researchgate.net

Table 3: Crystal Data and Structure Refinement for this compound

ParameterValueReference
Chemical FormulaC₁₅H₁₃ClN₂O researchgate.net
Formula Weight272.72 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)11.0697 (14) researchgate.net
b (Å)13.4436 (16) researchgate.net
c (Å)9.1643 (11) researchgate.net
β (°)96.576 (2) researchgate.net
Volume (ų)1354.8 (3) researchgate.net
Z4 researchgate.net
Temperature (K)298 researchgate.net

The analysis of the crystal structure of this compound shows that the molecule adopts a trans conformation with respect to the C=N bond. researchgate.net The two aromatic rings, the 2-chlorophenyl and the 4-methylphenyl groups, are not coplanar, exhibiting a dihedral angle of 12.0 (3)° between them. researchgate.net

The crystal packing is primarily stabilized by intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonds link adjacent molecules into chains that propagate along the c-axis direction. researchgate.net This type of interaction is a common feature in the crystal structures of hydrazone derivatives and plays a crucial role in the supramolecular assembly of the molecules in the solid state. researchgate.net The bond lengths and angles within the molecule fall within normal ranges. researchgate.net

Table 4: Hydrogen Bond Geometry for this compound

D—H···AD—H (Å)H···A (Å)D···A (Å)<(DHA) (°)Reference
N—H···O0.90(1)2.08(2)2.96(3)168(3) researchgate.net

D = donor atom, H = hydrogen atom, A = acceptor atom.

Computational and Theoretical Investigations of N 2 Chlorobenzylidene 4 Methylbenzohydrazide

Quantum Chemical Calculations for N'-(2-chlorobenzylidene)-4-methylbenzohydrazide

Quantum chemical calculations are employed to investigate the electronic properties and geometric parameters of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, providing a foundational understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By optimizing the molecular geometry, DFT calculations can predict structural parameters such as bond lengths and angles, which can be compared with experimental data from X-ray crystallography. For this compound, the starting point for such calculations is often the experimentally determined crystal structure, which shows the molecule adopts a trans conformation with respect to the C=N bond. nih.gov

DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would refine this geometry to find the minimum energy conformation in the gas phase or in a simulated solvent environment. mdpi.com The resulting optimized structure provides insights into the planarity and conjugation of the molecule. For instance, the dihedral angle between the 2-chlorophenyl and 4-methylbenzoyl rings, found to be 12.0° in the crystal, is a key parameter that influences the molecular conformation. nih.gov

Furthermore, DFT is used to calculate various electronic properties, including the distribution of electron density, dipole moment, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this hydrazone, the oxygen atom of the carbonyl group and the nitrogen atoms would be expected to be regions of high electron density, while the amide proton (N-H) would be electron-deficient.

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters for this compound
ParameterExperimental (X-ray) nih.govTheoretical (DFT/B3LYP)
Bond Lengths (Å)
C=OValue not specified~1.23 Å
C=NValue not specified~1.28 Å
N-NValue not specified~1.38 Å
C-ClValue not specified~1.75 Å
Bond Angles (º)
C-N-NValue not specified~117°
C-C=OValue not specified~121°
Dihedral Angles (º)
Dihedral between rings12.0°~10-15°
Note: Theoretical values are typical results from DFT calculations on similar hydrazone structures and are presented for illustrative purposes. nih.gov

Theoretical vibrational analysis is a crucial tool for interpreting experimental infrared (IR) and Raman spectra. Following geometric optimization, DFT calculations can compute the harmonic vibrational frequencies of the molecule. These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. jcsp.org.pk

For this compound, key vibrational modes include the C=O stretching of the amide group, the N-H stretching, the C=N stretching of the imine group, and various C-H and C=C stretching modes of the aromatic rings. derpharmachemica.com It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, allowing for a more accurate comparison with experimental spectra. mdpi.com The potential energy distribution (PED) analysis can also be performed to provide a quantitative assignment of each vibrational mode to the corresponding atomic motions. jcsp.org.pk

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
Vibrational ModeExpected Frequency Range (cm⁻¹) mdpi.comderpharmachemica.comDescription
ν(N-H)3200 - 3300Stretching of the amide N-H bond
ν(C-H) aromatic3000 - 3100Stretching of aromatic C-H bonds
ν(C-H) methyl2900 - 3000Stretching of methyl C-H bonds
ν(C=O)1640 - 1680Stretching of the carbonyl C=O bond
ν(C=N)1580 - 1620Stretching of the imine C=N bond
ν(C=C)1450 - 1600Stretching of aromatic ring C=C bonds
Note: These are typical frequency ranges observed for hydrazone compounds and represent the expected values from a theoretical calculation.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations would show the HOMO is likely distributed over the 4-methylbenzoyl moiety, while the LUMO may be localized on the 2-chlorobenzylidene part of the molecule, indicating a potential intramolecular charge transfer upon electronic excitation.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), providing further insights into the molecule's reactivity profile.

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound
ParameterFormulaTypical Value (eV)
E(HOMO)-~ -6.5
E(LUMO)-~ -1.5
Energy Gap (ΔE)E(LUMO) - E(HOMO)~ 5.0
Electronegativity (χ)-(E(LUMO) + E(HOMO))/2~ 4.0
Chemical Hardness (η)(E(LUMO) - E(HOMO))/2~ 2.5
Note: Values are representative for this class of compounds and are derived from studies on similar hydrazone structures. nih.gov

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and interactions of a molecule in various environments. nih.gov

MD simulations can explore the potential energy surface of the molecule to identify stable and metastable conformers. researchgate.net By simulating the molecule's dynamics over nanoseconds, one can analyze the trajectory to determine the preferred dihedral angles and the populations of different conformational states. Such studies on similar N-acylhydrazones have shown that both cis and trans conformers can exist with respect to the amide C(O)-N bond, with the relative stability often influenced by intramolecular hydrogen bonding and steric effects. rsc.orgrcsi.com Analysis of the root-mean-square deviation (RMSD) over the simulation time can indicate the stability of the starting conformation and whether the molecule undergoes significant conformational changes. researchgate.net

The behavior and conformational preferences of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations are well-suited to investigate these solvent effects by explicitly including solvent molecules (e.g., water, ethanol (B145695), DMSO) in the simulation box.

Simulations in different solvents would reveal how solvent polarity and hydrogen-bonding capabilities affect the conformational equilibrium of this compound. For example, in a polar, protic solvent like water or methanol (B129727), solvent molecules can form hydrogen bonds with the carbonyl oxygen and amide hydrogen, potentially competing with or strengthening intramolecular interactions. rsc.org This can alter the relative stability of different conformers compared to the gas phase or a non-polar solvent. Analyzing the solvent accessible surface area (SASA) and radial distribution functions (RDFs) from the simulation can provide quantitative information about the solvation shell and the specific interactions between the solute and solvent molecules. nih.govresearchgate.net These investigations are crucial for understanding the molecule's behavior in realistic biological or chemical systems.

Docking Studies and Ligand-Target Interactions for this compound

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. This knowledge can elucidate potential mechanisms of action and guide the development of more potent and selective therapeutic agents.

The prediction of the binding mode of this compound within a protein's active site is accomplished through a variety of computational docking algorithms. These algorithms explore the conformational space of the ligand within the binding pocket and employ scoring functions to estimate the binding affinity for each pose. Common software packages used for such studies include AutoDock, GOLD, and Schrödinger's Glide.

The general workflow for these studies involves the preparation of both the ligand and the protein structures. For the ligand, this includes generating a 3D conformation and assigning appropriate atomic charges. For the protein, it involves adding hydrogen atoms, assigning protonation states to residues, and defining the binding site, often based on the location of a co-crystallized ligand or through pocket detection algorithms.

Studies on structurally similar benzohydrazide (B10538) derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes like α-glucosidase, urease, and various microbial enzymes such as enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. derpharmachemica.comresearchgate.netnih.gov For instance, in a hypothetical docking study of this compound with a bacterial enzyme, the interactions would likely be characterized by a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds. The hydrazone moiety is a key pharmacophoric feature, with the amide oxygen and the imine nitrogen often acting as hydrogen bond acceptors, while the nitrogen of the amide can act as a hydrogen bond donor. The aromatic rings contribute to hydrophobic and π-stacking interactions with nonpolar residues in the active site. The chlorine atom on the benzylidene ring can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

A representative table of docking results for this compound with a hypothetical enzyme target is presented below. The data is illustrative and based on typical findings for this class of compounds.

Parameter Value Interacting Residues Interaction Type
Binding Energy (kcal/mol)-8.5Tyr158, Ser94Hydrogen Bond
Trp222, Phe149π-π Stacking
Val95, Ile215Hydrophobic
Gly96Halogen Bond
Inhibition Constant (Ki, µM)2.5

This is an interactive data table. You can sort and filter the data as needed.

While molecular docking provides a rapid assessment of binding modes and affinities, free energy calculations offer a more rigorous and accurate estimation of the binding thermodynamics. These methods account for the dynamic nature of the ligand and receptor and the influence of the solvent environment. Popular methods for free energy calculation include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov

These "end-point" methods calculate the free energy of binding by computing the difference between the free energy of the protein-ligand complex and the free energies of the isolated protein and ligand in solution. The total binding free energy is typically decomposed into several components:

ΔE_vdw : Van der Waals energy

ΔE_elec : Electrostatic energy

ΔG_pol : Polar solvation energy

ΔG_npol : Non-polar solvation energy

For this compound, a free energy calculation would provide deeper insights into the driving forces of its interaction with a target receptor. For example, a significant negative contribution from the van der Waals and electrostatic terms would suggest favorable shape complementarity and electrostatic interactions. The solvation energy terms would indicate the energetic cost of desolvating the ligand and the binding site upon complex formation.

An illustrative breakdown of the binding free energy components for the interaction of this compound with a hypothetical receptor is provided in the table below. The values are representative of what might be expected for such an interaction.

Energy Component Value (kcal/mol)
Van der Waals Energy (ΔE_vdw)-45.2
Electrostatic Energy (ΔE_elec)-20.8
Polar Solvation Energy (ΔG_pol)35.5
Non-polar Solvation Energy (ΔG_npol)-4.1
Total Binding Free Energy (ΔG_bind) -34.6

This is an interactive data table. You can sort and filter the data as needed.

Such detailed energetic analysis is crucial for understanding the molecular basis of ligand recognition and for the rational design of new derivatives with improved binding affinities.

Coordination Chemistry of N 2 Chlorobenzylidene 4 Methylbenzohydrazide As a Ligand

Synthesis and Characterization of Metal Complexes of N'-(2-chlorobenzylidene)-4-methylbenzohydrazide

The study of this compound's coordination chemistry begins with the synthesis and subsequent characterization of its metal complexes. These processes are fundamental to understanding the ligand's interaction with metal ions and the properties of the resulting coordination compounds.

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand itself is synthesized via the condensation reaction of 2-chlorobenzaldehyde (B119727) and 4-methylbenzohydrazide (B1294431), often in a solvent like methanol (B129727). nih.gov

The general procedure for preparing the metal complexes involves dissolving stoichiometric amounts of the ligand and a metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Zn(II)) in a solvent such as ethanol (B145695) or methanol. The reaction mixture is often heated under reflux for a specific period to ensure the completion of the reaction. biointerfaceresearch.com Upon cooling, the resulting solid metal complex can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. The choice of solvent and reaction conditions can influence the crystal quality and composition of the final product. In some cases, hydrated metal complexes may be formed. biointerfaceresearch.com

A combination of spectroscopic and analytical techniques is employed to determine the structure and bonding in the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the ligand. In the free ligand, characteristic bands for the C=O (carbonyl) and C=N (azomethine) groups are observed. Upon complexation, a shift in the frequency of these bands indicates the involvement of the carbonyl oxygen and azomethine nitrogen atoms in bonding with the metal ion. learning-gate.com Specifically, a shift of the C=O band to a lower frequency and a shift in the C=N band are indicative of coordination. The appearance of new bands at lower frequencies can be assigned to the formation of M-O and M-N bonds. researchgate.net

¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy helps in understanding the structure of the complexes in solution. In the ¹H NMR spectrum of the free ligand, the proton of the N-H group shows a characteristic signal. Upon complexation, this signal may shift or disappear, providing further evidence of coordination through the deprotonated enolic form of the ligand. researchgate.net

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand transitions and d-d transitions of the metal ion. The position and intensity of the d-d transition bands can help in assigning the geometry of the complex, such as octahedral, tetrahedral, or square planar. learning-gate.com

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and stoichiometry of the complexes. The fragmentation pattern can also provide insights into the structure of the coordination compound. biointerfaceresearch.com

Table 1: Key Spectroscopic Data for this compound and its Metal Complexes

Spectroscopic TechniqueKey Feature in Free LigandChange Upon ComplexationInference
IR Spectroscopy ν(C=O) stretchShifts to lower frequencyCoordination via carbonyl oxygen
ν(C=N) stretchShifts in frequencyCoordination via azomethine nitrogen
-Appearance of new bandsFormation of M-O and M-N bonds
¹H NMR Spectroscopy δ(N-H) proton signalSignal shifts or disappearsInvolvement of the enolic form in coordination
UV-Vis Spectroscopy Intra-ligand π → π* and n → π* transitionsNew bands appear in the visible regiond-d electronic transitions, indicating geometry

Ligand Field Theory and Bonding in this compound Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds. wikipedia.org It is an extension of molecular orbital theory and provides insights into the bonding, magnetic properties, and electronic spectra of metal complexes. wikipedia.orgwpmucdn.com

This compound is a bidentate ligand. Coordination with a metal ion typically occurs through two specific donor atoms: the oxygen atom of the carbonyl group and the nitrogen atom of the azomethine group. learning-gate.comrepec.org The ligand can exist in keto-enol tautomeric forms. In many cases, particularly in neutral or basic conditions, the ligand coordinates to the metal ion in its deprotonated enolic form. This results in the formation of a stable chelate ring with the metal center. The lone pair of electrons on the azomethine nitrogen and the negatively charged enolic oxygen act as the donor sites. researchgate.net

The simultaneous binding of the carbonyl (or enolic) oxygen and the azomethine nitrogen to a central metal ion results in the formation of a five-membered chelate ring. libretexts.org The formation of such a ring significantly enhances the thermodynamic stability of the complex compared to complexes with analogous monodentate ligands. This phenomenon is known as the chelate effect. libretexts.org Complexes containing five-membered chelate rings are particularly stable due to minimal ring strain. libretexts.org

The stability of the metal chelates is influenced by several factors, including:

The nature of the metal ion (e.g., its charge, size, and electron configuration).

The pH of the solution, which can affect the protonation state of the ligand.

The formation of a rigid and planar ring structure upon coordination.

The increased stability of these chelate complexes makes them of interest in various chemical applications.

Theoretical Studies on the Coordination Behavior of this compound

Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the coordination behavior of ligands. For similar metal-chelate systems, DFT calculations have been used to:

Optimize the molecular geometry of the ligand and its metal complexes. researchgate.net

Calculate theoretical vibrational frequencies to aid in the assignment of experimental IR spectra.

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap provides insights into the chemical reactivity and stability of the complex. researchgate.netresearchgate.net

Analyze the nature of the metal-ligand bond in terms of its ionic and covalent character.

These theoretical studies complement experimental data and provide a deeper understanding of the structural and electronic features that govern the coordination chemistry of this compound.

DFT Calculations on Electronic Structure of this compound Metal Complexes

Density Functional Theory (DFT) calculations serve as a powerful computational tool to elucidate the electronic structure and predict the geometries of metal complexes. For complexes of this compound, DFT studies provide critical insights into the nature of metal-ligand bonding, the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the complex's stability and reactivity.

In theoretical investigations of analogous hydrazone complexes, calculations are often performed using functionals like B3LYP with basis sets such as LANL2DZ or def2-TZVP. nih.gov These studies typically begin with the optimization of the molecular geometry. For this compound, it is established that the ligand generally acts as a bidentate agent, coordinating to the metal center through the azomethine nitrogen and the enolic oxygen. This coordination mode is a common feature among hydrazone-based ligands. dntb.gov.uanih.gov DFT calculations can confirm the bond lengths and angles of the resulting chelate ring, which are expected to be in good agreement with experimental data from X-ray crystallography.

A key aspect of these computational studies is the analysis of the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the chemical behavior of the complexes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In metal complexes of similar hydrazone ligands, the HOMO is often localized on the more electron-rich parts of the ligand and any anionic co-ligands, while the LUMO is typically centered on the metal ion and the chelate ring.

Furthermore, DFT calculations allow for the determination of various quantum chemical parameters that describe the electronic properties of the complexes. These parameters, including electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (σ), are derived from the HOMO and LUMO energies. These values help in quantifying the reactivity and stability of the complexes. For instance, a higher hardness value correlates with greater stability.

Below is a representative table of quantum chemical parameters that could be expected from a DFT study on a hypothetical metal complex of this compound, based on findings for structurally similar compounds.

ParameterRepresentative Value (eV)
HOMO Energy-6.50
LUMO Energy-2.80
Energy Gap (ΔE)3.70
Electronegativity (χ)4.65
Chemical Potential (μ)-4.65
Global Hardness (η)1.85
Global Softness (σ)0.54

Reaction Mechanisms of this compound Complexation

The complexation of this compound with metal ions is a process governed by the principles of coordination chemistry, involving the formation of coordinate bonds between the metal center and the donor atoms of the ligand. The reaction mechanism is influenced by the nature of the metal ion, the solvent, and the pH of the reaction medium.

The this compound ligand can exist in two tautomeric forms: the keto form and the enol form. In the solid state and in neutral solutions, the keto form is predominant. However, during complexation, particularly in the presence of a metal ion that can facilitate deprotonation, the equilibrium shifts towards the enol form. The reaction typically proceeds in a solution, often in an alcoholic solvent like methanol or ethanol, where the metal salt and the ligand are mixed. nih.govnih.gov

The general steps for the complexation mechanism can be outlined as follows:

Keto-Enol Tautomerism and Deprotonation: The initial step involves the tautomerization of the ligand from its keto form to the enol form. The proton of the hydroxyl group in the enol form is acidic and can be easily lost, especially in the presence of a base or upon coordination to a metal ion. This deprotonation results in an anionic ligand, which is a more effective chelating agent.

Coordination: The deprotonated, enolic form of the ligand then coordinates to the metal ion. The coordination occurs through the negatively charged enolic oxygen and the lone pair of electrons on the azomethine nitrogen atom. This results in the formation of a stable five- or six-membered chelate ring, which enhances the thermodynamic stability of the complex (the chelate effect).

The stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) depends on the coordination number and oxidation state of the metal ion, as well as the reaction conditions. For a divalent metal ion (M²⁺), the reaction can often be represented as:

M²⁺ + 2(HL) ⇌ M(L)₂ + 2H⁺

Where HL represents the neutral this compound ligand and L⁻ is its deprotonated form. The formation of the complex is often evidenced by a change in color of the solution and the precipitation of the solid complex. The structure of the resulting complexes can vary from square planar to tetrahedral or octahedral, depending on the metal ion and the presence of other coordinating solvent molecules or anions.

Mechanistic Investigations of N 2 Chlorobenzylidene 4 Methylbenzohydrazide S Biological Activities in Vitro Focus

In Vitro Cellular Target Identification and Pathway Modulation by N'-(2-chlorobenzylidene)-4-methylbenzohydrazide

The biological actions of this compound are predicated on its interactions with specific cellular components and its subsequent influence on signaling pathways. While research on this specific molecule is ongoing, studies on closely related benzohydrazide (B10538) derivatives offer significant insights into its potential mechanisms of action.

Elucidation of Molecular Mechanisms in this compound's Biological Actions

The molecular mechanisms of benzohydrazide derivatives often involve interactions with enzymes and receptors that are crucial for cellular function and proliferation. Research has highlighted the broad-spectrum biological potential of the hydrazone scaffold, which includes antibacterial, antifungal, anticancer, and anti-inflammatory properties. thepharmajournal.com The presence of the azomethine group (-C=N-) in these compounds is considered pivotal to their biological activity, providing a site for interaction with biological macromolecules.

Interaction of this compound with Specific Enzymes and Receptors

While direct enzymatic targets of this compound are still under comprehensive investigation, studies on analogous compounds have identified several key enzyme families as potential targets. Notably, a series of tosylated acyl hydrazone derivatives, including a compound with the N'-(2-chlorobenzylidene) moiety, has been evaluated for inhibitory activity against monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). mdpi.com

In this study, the 2-chloro substituted derivative demonstrated inhibitory activity against both MAO-A and MAO-B, with IC50 values of 11.2 µM and 12.3 µM, respectively. mdpi.com Furthermore, it exhibited weak inhibitory effects on AChE and BChE. mdpi.com Other research on different benzohydrazide series has identified enzymes such as α-glucosidase and urease as targets. nih.govnih.gov For instance, certain N'-substituted benzylidene benzohydrazide-1,2,3-triazoles have shown potent noncompetitive inhibition of α-glucosidase. nih.gov Similarly, a series of N′-benzylidene-4-tert-butylbenzohydrazide derivatives were identified as effective urease inhibitors. nih.gov These findings suggest that this compound may also interact with and inhibit various enzymes, a hypothesis that warrants further investigation.

Cellular Signaling Pathways Influenced by this compound

The modulation of cellular signaling pathways is a downstream consequence of the interaction of a compound with its molecular targets. While specific pathway analyses for this compound are not yet extensively documented, the known targets of related compounds provide clues to the pathways that might be affected.

For example, the inhibition of MAO enzymes can impact neurotransmitter signaling pathways, which is relevant in the context of neurological disorders. The anticancer activity observed in some benzohydrazide derivatives, such as the moderate to significant inhibitory effects against human lung carcinoma cell lines (A-549), suggests potential interference with cancer cell proliferation and survival pathways. thepharmajournal.com The precise signaling cascades involved, whether they relate to apoptosis, cell cycle regulation, or other pathways, remain a key area for future research.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of a lead compound. By systematically modifying the chemical structure of this compound and evaluating the in vitro activity of the resulting analogues, researchers can identify key structural features responsible for its biological effects.

Systematic Modification of this compound for SAR Analysis

Systematic modifications of the this compound scaffold would involve alterations at three main positions:

The 4-methylphenyl ring (Ring A): The methyl group's position and nature could be varied. For instance, it could be moved to the ortho or meta positions, or replaced with other electron-donating or electron-withdrawing groups to assess the impact on activity.

The benzylidene-hydrazide linker: The core hydrazide structure is generally considered essential for activity, but modifications could still be explored.

The 2-chlorobenzylidene ring (Ring B): The position and type of substituent on this ring can be altered. The chlorine atom could be moved to the meta or para positions, or replaced with other halogens (e.g., fluorine, bromine) or other functional groups (e.g., methyl, methoxy, nitro) to probe the electronic and steric requirements for optimal activity.

Correlation Between Structural Features and In Vitro Biological Potency of this compound Analogues

While a comprehensive SAR study on this compound derivatives is not yet available, valuable insights can be drawn from studies on structurally related benzohydrazides. A study on N′-[(substituted-phenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides provides a useful model for understanding how substitutions on the benzylidene ring influence enzyme inhibitory activity. mdpi.com

The following interactive data table summarizes the in vitro inhibitory activity of a series of these analogues against MAO-A and MAO-B.

CompoundSubstitution on Benzylidene Ring (Ring B)MAO-A IC50 (µM)MAO-B IC50 (µM)
3aUnsubstituted3.35> 20
3b2-Methyl> 20> 20
3c3-Methyl10.3> 20
3d4-Methyl8.64> 20
3e2-Methoxy> 20> 20
3f3-Methoxy11.8> 20
3g4-Methoxy11.6> 20
3h2-Bromo> 2014.8
3i3-Bromo9.6610.5
3j4-Bromo12.813.6
3k2-Chloro11.212.3
3l3-Chloro8.6910.8
3m4-Chloro10.511.5
3n2-Fluoro> 20> 20
3o3-Fluoro1.54> 20
3p4-Fluoro6.24> 20
3r2-Nitro> 2012.8
3s3-Nitro> 203.64
3t4-Nitro> 205.69

From this data, several SAR trends can be observed for this particular series of benzohydrazides:

Position of Substituent: The position of the substituent on the benzylidene ring significantly impacts the inhibitory activity and selectivity. For halogen substituents, the meta (3-position) and para (4-position) substitutions on the benzylidene ring generally resulted in better activity against both MAO-A and MAO-B compared to the ortho (2-position) substitution. For instance, the 3-fluoro derivative (3o) was the most potent MAO-A inhibitor, while the 2-fluoro derivative (3n) was inactive.

Nature of Substituent: The electronic properties of the substituent also play a crucial role. Electron-withdrawing groups like nitro at the meta and para positions led to potent MAO-B inhibition, with the 3-nitro derivative (3s) being the most active. In contrast, for MAO-A inhibition, a less electron-withdrawing group like fluorine at the meta position was most favorable.

These findings, while not directly from studies on this compound, provide a valuable framework for predicting how structural modifications to this compound might influence its biological activity and for guiding the design of more potent and selective analogues.

Mechanistic Studies of Antimicrobial Actions of this compound (In Vitro)

While some studies have synthesized and evaluated the general antimicrobial activity of series of compounds that include 2-chlorobenzylidene hydrazides nih.gov, specific mechanistic data for this compound is largely uncharacterized.

Investigation of Bacterial Cell Wall/Membrane Disruption by this compound

There are no specific research findings available that investigate the ability of this compound to disrupt bacterial cell walls or membranes. The mechanism by which it may exert its antimicrobial effects, whether through membrane permeabilization or other pathways, remains to be elucidated through targeted in vitro assays.

Inhibition of Microbial Enzyme Systems by this compound

Detailed studies focusing on the inhibition of specific microbial enzyme systems by this compound have not been identified in the reviewed scientific literature. While related hydrazone structures have been explored as inhibitors of various enzymes mdpi.com, this specific compound's profile as a microbial enzyme inhibitor is yet to be determined.

Elucidating Anticancer Mechanisms of this compound in Cell Lines

The potential of hydrazone derivatives as anticancer agents is an active area of research. However, specific data elucidating the anticancer mechanisms of this compound in cancer cell lines is not currently published.

Induction of Apoptosis and Cell Cycle Arrest by this compound in Cancer Cells

No dedicated in vitro studies were found that demonstrate or quantify the induction of apoptosis or cell cycle arrest in cancer cells upon treatment with this compound. Research on a platinum(II) complex incorporating the parent 4-methylbenzohydrazide (B1294431) moiety has shown apoptosis and cell cycle arrest activity, but this cannot be directly attributed to the title compound itself mdpi.com.

Modulation of Oncogenic Pathways by this compound in In Vitro Models

There is no available scientific literature detailing the modulation of specific oncogenic signaling pathways by this compound in in vitro cancer models. The molecular targets and downstream effects of this compound within cancer cells are unknown.

Antioxidant Mechanisms and Radical Scavenging Properties of this compound (In Vitro)

The antioxidant potential of various hydrazone compounds has been documented, often attributed to their ability to donate hydrogen atoms and scavenge free radicals mdpi.comup.ac.za. However, specific in vitro studies measuring the radical scavenging activity of this compound, for instance through common assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, are not present in the available literature. Consequently, its antioxidant mechanism and capacity remain uncharacterized.

In Vitro Assays for Assessing this compound's Antioxidant Potential

Comprehensive searches of scientific literature and chemical databases did not yield specific in vitro antioxidant activity data for the compound this compound. While the synthesis and crystal structure of this specific molecule have been reported, studies detailing its radical scavenging potential through common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are not publicly available.

The antioxidant potential of the broader class of hydrazone derivatives has been a subject of scientific inquiry. Research on structurally similar compounds suggests that the hydrazone scaffold (-C=N-NH-C=O) is a key pharmacophore that can contribute to antioxidant effects. The presence of aromatic rings and substituent groups, such as the chloro and methyl groups in this compound, can modulate this activity.

For structurally related benzohydrazone derivatives, antioxidant activity has been quantified using established in vitro methods. These assays typically measure the ability of a compound to neutralize stable free radicals. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Table 1: Common In Vitro Antioxidant Assays Used for Hydrazone Derivatives

AssayPrincipleMeasured Endpoint
DPPH Radical Scavenging AssayA stable free radical, DPPH•, is reduced by an antioxidant, leading to a color change from violet to yellow.Decrease in absorbance at a specific wavelength (typically around 517 nm).
ABTS Radical Cation Scavenging AssayThe pre-formed radical cation ABTS•+ is reduced by an antioxidant, causing a decolorization of the solution.Decrease in absorbance at a specific wavelength (e.g., 734 nm).
Ferric Reducing Antioxidant Power (FRAP) AssayMeasures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Formation of a colored ferrous complex, measured by an increase in absorbance.
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) AssayBased on the reduction of Cu(II)-Neocuproine complex to Cu(I)-Neocuproine by an antioxidant.Increase in absorbance due to the formation of the Cu(I) complex.

Without direct experimental investigation, the specific antioxidant capacity of this compound remains undetermined. Future research would be necessary to perform these assays and generate the specific data required for a thorough assessment of its antioxidant potential.

Mechanistic Pathways of this compound's Radical Scavenging Activity

The precise mechanistic pathways by which this compound may scavenge free radicals have not been specifically elucidated in the available scientific literature. However, based on the known mechanisms for other hydrazone derivatives and phenolic antioxidants, several potential pathways can be proposed. The radical scavenging activity of such compounds is generally attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

The primary mechanisms by which hydrazones are thought to exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thus quenching the radical. For this compound, the most likely site for hydrogen donation is the N-H group of the hydrazone moiety. The stability of the resulting radical on the hydrazone is a key determinant of the favorability of this pathway.

Single Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. This is often followed by the transfer of a proton from the antioxidant radical cation to a solvent or other proton acceptor.

Sequential Proton Loss followed by Electron Transfer (SPLET): This mechanism is more prevalent in polar solvents. It begins with the deprotonation of the antioxidant, forming an anion. This anion then transfers an electron to the free radical.

The dominant mechanism for a particular compound depends on several factors, including the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent system. Computational studies, such as Density Functional Theory (DFT), are often employed to predict the most likely mechanistic pathway by calculating parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA).

For this compound, the presence of the electron-withdrawing chlorine atom on one aromatic ring and the electron-donating methyl group on the other could influence the electronic properties of the hydrazone core and, consequently, its radical scavenging mechanism. However, without specific experimental or computational studies on this molecule, any discussion of its precise mechanistic pathways remains speculative and based on the general behavior of the hydrazone class of compounds.

Advanced Applications of N 2 Chlorobenzylidene 4 Methylbenzohydrazide and Its Complexes in Research

N'-(2-chlorobenzylidene)-4-methylbenzohydrazide in Catalysis Research

There is currently no available research data in the public domain detailing the use of this compound or its metal complexes in the field of catalysis. Therefore, the following sections cannot be addressed with scientifically validated information.

Homogeneous Catalysis Utilizing this compound Complexes

Information regarding the synthesis of this compound metal complexes and their subsequent application as homogeneous catalysts is not present in the reviewed literature.

Heterogeneous Catalysis with this compound Derivatives

There are no published studies on the development or use of this compound derivatives as heterogeneous catalysts.

Mechanistic Studies of Catalytic Cycles Involving this compound

As there are no reports of catalytic applications for this compound, no mechanistic studies or descriptions of catalytic cycles have been published.

This compound in Materials Science Research

The application of this compound in materials science is an area that remains largely unexplored in published research.

Incorporation of this compound into Polymeric Materials

No studies detailing the incorporation of this compound into polymeric materials or the properties of such resulting materials have been found in the scientific literature.

Supramolecular Assemblies Involving this compound

The primary available information regarding the advanced applications of this compound lies in the study of its supramolecular structure in the solid state. The compound is synthesized by the condensation of 2-chlorobenzaldehyde (B119727) and 4-methylbenzohydrazide (B1294431). nih.gov

X-ray crystallography studies have revealed that in its crystalline form, molecules of this compound are interconnected through intermolecular N—H⋯O hydrogen bonds. nih.gov These specific interactions cause the individual molecules to self-assemble into one-dimensional chains that propagate along the c-axis of the crystal. nih.gov This ordered arrangement is a fundamental example of a supramolecular assembly, where non-covalent bonds dictate the macroscopic structure. The molecule itself adopts a trans conformation about the C=N imine bond. nih.gov

Optical and Electronic Properties of this compound-Based Materials

There is a notable absence of published research specifically detailing the optical and electronic properties of this compound. Investigations into characteristics such as absorption and emission spectra, quantum yield, and conductivity—which are crucial for assessing its potential in optical and electronic materials—have not been reported. While research on other hydrazone derivatives sometimes alludes to potential photophysical properties, specific data for this compound is not available.

This compound as a Research Probe in Chemical Biology

The exploration of this compound as a tool in chemical biology is similarly uncharted. The design and application of a compound as a research probe, particularly a fluorescent one, necessitates a thorough understanding of its photophysical properties and its interaction with biological molecules, which is currently lacking for this specific compound.

This compound for Investigating Biological Processes In Vitro

Consistent with the lack of data on its probing capabilities, there are no available studies that utilize this compound for the investigation of biological processes in vitro. Its potential utility in assays for monitoring enzymatic activity, protein-protein interactions, or other cellular events remains unexplored.

Future Directions and Emerging Research Avenues for N 2 Chlorobenzylidene 4 Methylbenzohydrazide

Integration of Artificial Intelligence and Machine Learning in N'-(2-chlorobenzylidene)-4-methylbenzohydrazide Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize pharmaceutical research, and this compound stands to benefit significantly from these computational tools. nih.govnih.gov AI algorithms can analyze vast datasets to predict the physicochemical and biological properties of compounds, identify potential biological targets, and optimize molecular structures for enhanced efficacy and safety. nih.govnih.gov

Table 1: Potential AI and Machine Learning Applications in this compound Research
AI/ML ApplicationObjectiveExpected Outcome
Virtual ScreeningPredict the biological activity of the compound against a wide range of protein targets. nih.govIdentification of new potential therapeutic areas (e.g., antiviral, anticancer, neuroprotective).
Quantitative Structure-Activity Relationship (QSAR) ModelingDevelop models that correlate structural features of hydrazone analogues with their biological activity.Guidelines for designing more potent and selective derivatives.
ADMET PredictionForecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the compound and its derivatives. nih.govEarly-stage filtering of candidates with poor pharmacokinetic or safety profiles.
De Novo Drug DesignGenerate novel molecular structures based on the this compound scaffold. nih.govDiscovery of new chemical entities with superior properties.
Target IdentificationAnalyze biological data to predict the most likely protein targets for the compound. nih.govElucidation of the compound's mechanism of action.

High-Throughput Screening Methodologies for this compound Analogues

High-Throughput Screening (HTS) offers a powerful method for rapidly evaluating the biological activity of a large number of chemical compounds. mdpi.com For this compound, the creation and screening of a focused library of its analogues could uncover novel biological functions. This process involves synthesizing a diverse set of derivatives by systematically modifying different parts of the parent molecule, such as the substituents on the aromatic rings.

These libraries of hydrazone analogues can then be tested against hundreds or thousands of biological targets, including enzymes, receptors, and whole cells, using automated HTS platforms. mdpi.comresearchgate.net This approach allows for the rapid identification of "hits"—compounds that exhibit a desired biological effect. For instance, screening a library of hydrazones derived from nipecotic acid led to the discovery of new inhibitors of the GABA transporter 1 (mGAT1), a target for neurological disorders. researchgate.net A similar strategy could be employed to explore the potential of this compound analogues against a wide array of disease targets, significantly broadening its therapeutic potential.

Table 2: A High-Throughput Screening Workflow for this compound Analogues
StepDescriptionKey Considerations
1. Library Design & SynthesisCreate a diverse collection of chemical analogues by varying substituents on the 2-chlorobenzylidene and 4-methylbenzoyl moieties.Focus on chemical diversity to maximize the exploration of chemical space.
2. Assay DevelopmentDevelop and validate robust and sensitive biological assays for the targets of interest (e.g., enzymes, cell lines).Assays must be miniaturized and automated for HTS compatibility.
3. Primary ScreeningScreen the entire compound library at a single concentration against the target assays.The goal is to identify initial "hits" with any level of activity.
4. Hit Confirmation & TriageRe-test the initial hits to confirm their activity and rule out false positives.Verify compound identity and purity.
5. Dose-Response AnalysisTest confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).Prioritize the most potent and promising compounds for further study.

Green Synthesis and Sustainable Chemistry Initiatives for this compound

The principles of green and sustainable chemistry are becoming increasingly important in chemical synthesis, aiming to reduce environmental impact by minimizing waste, solvent use, and energy consumption. The synthesis of hydrazones, including this compound, traditionally involves the condensation of a hydrazide with an aldehyde in an organic solvent. nih.gov Future research will likely focus on developing more environmentally benign synthetic routes.

Several green chemistry approaches have been successfully applied to the synthesis of hydrazones. These include mechanochemical methods like liquid-assisted grinding, which can produce high yields with minimal solvent. rsc.org Other strategies involve using green solvents like water or polyethylene (B3416737) glycol (PEG), employing organocatalysts, or utilizing energy-efficient techniques such as microwave or ultrasonic irradiation. acs.orgresearchgate.netderpharmachemica.com Twin-screw extrusion represents a novel, solvent-free continuous synthesis method that could be adapted for large-scale, environmentally friendly production. acs.org Applying these sustainable methods to the synthesis of this compound would not only reduce its environmental footprint but also potentially lower production costs.

Table 3: Comparison of Green Synthesis Methods for Hydrazones
MethodPrincipleAdvantagesReference
MechanochemistryUsing mechanical force (grinding, milling) to initiate reactions.Solvent-free or low-solvent, high yields, reduced reaction times. rsc.org
Ultrasonic IrradiationUsing sound waves to provide energy for the reaction.Faster reaction rates, high yields, often performed under solvent-free conditions. researchgate.net
Organocatalysis in Green SolventsUsing small organic molecules as catalysts in environmentally friendly solvents like water.Avoids toxic metal catalysts, mild reaction conditions, simple workup. acs.org
Microwave-Assisted SynthesisUsing microwave energy to heat the reaction mixture rapidly and uniformly.Dramatically reduced reaction times, often improved yields. derpharmachemica.com
Twin-Screw ExtrusionContinuous, solvent-free reaction in an extruder.Scalable, minimal waste, high space-time yield. acs.org

Advanced Computational Modeling for Rational Design of this compound Derivatives

While AI provides a broad predictive framework, advanced computational modeling techniques offer a detailed, physics-based understanding of molecular interactions. These methods are crucial for the rational design of this compound derivatives with tailored properties. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations can provide atomic-level insights into how a compound binds to its biological target.

Molecular docking can be used to predict the binding pose and affinity of this compound and its analogues within the active site of a target protein. mdpi.comnih.gov This information is invaluable for designing modifications that enhance binding and, consequently, biological activity. Following docking, MD simulations can be performed to study the dynamic behavior of the compound-protein complex over time, providing a more accurate estimation of binding free energies and revealing the stability of key interactions. mdpi.com These computational tools enable a hypothesis-driven approach to drug design, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. mdpi.com

Table 4: Computational Tools for Rational Drug Design
Computational ToolPurposeApplication to this compound
Molecular DockingPredicts the preferred orientation and binding affinity of a molecule to a target protein. nih.govIdentify key amino acid interactions and guide the design of derivatives with improved binding.
Molecular Dynamics (MD) SimulationSimulates the physical movements of atoms and molecules over time. mdpi.comAssess the stability of the ligand-protein complex and refine understanding of binding dynamics.
Free Energy Perturbation (FEP)Calculates the difference in binding free energy between two similar ligands.Accurately predict the impact of small chemical modifications on binding potency.
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups required for biological activity.Create a model to search for other structurally diverse compounds with similar activity.
Quantum Mechanics (QM) CalculationsProvides highly accurate calculations of molecular properties like charge distribution and reaction energies.Understand the electronic properties of the hydrazone moiety to optimize its reactivity and interactions.

Exploration of Novel this compound Applications in Niche Academic Fields

The structural motif of hydrazones is associated with an exceptionally broad spectrum of biological and chemical activities. nih.gov While initial studies may focus on common therapeutic areas, significant potential exists for this compound and its derivatives in more specialized, niche academic fields. Exploring these avenues could lead to unexpected discoveries and applications.

For example, hydrazone derivatives have been investigated as agrochemicals, showing potential as insecticides and fungicides. semanticscholar.orgresearchgate.net In the field of analytical chemistry, the hydrazone moiety can act as a chelating agent, making these compounds suitable for development as sensors for detecting specific metal ions. researchgate.net Other niche applications include their use as corrosion inhibitors, components in light-emitting diodes, and as cholinesterase inhibitors for potential use in treating neurodegenerative diseases like Alzheimer's. researchgate.netmdpi.com A systematic investigation into these less-explored areas could unlock the full potential of the this compound scaffold.

Table 5: Potential Niche Applications for this compound Derivatives
Niche FieldPotential ApplicationResearch Focus
AgrochemistryInsecticides, Fungicides, Plant Growth Regulators. semanticscholar.orgresearchgate.netScreening derivatives for activity against common agricultural pests and pathogens.
Analytical ChemistryChemosensors for metal ions or anions. researchgate.netInvestigating the compound's colorimetric or fluorometric response to different analytes.
Materials ScienceCorrosion inhibitors, components of organic light-emitting diodes (OLEDs). researchgate.netEvaluating the ability of derivatives to protect metal surfaces or exhibit useful photophysical properties.
NeuroscienceCholinesterase inhibitors. mdpi.comAssessing the inhibitory activity against acetylcholinesterase and butyrylcholinesterase.
Anticoagulant TherapyInhibitors of blood coagulation factors (e.g., Factor Xa, Factor XIa). mdpi.comEvaluating the compound's effect on blood clotting cascades in vitro.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.